molecular formula C12H16O2S B13653076 1-(4-Hydroxy-3-((propylthio)methyl)phenyl)ethan-1-one

1-(4-Hydroxy-3-((propylthio)methyl)phenyl)ethan-1-one

Katalognummer: B13653076
Molekulargewicht: 224.32 g/mol
InChI-Schlüssel: OSIQTJQPOKOOPC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-Hydroxy-3-((propylthio)methyl)phenyl)ethan-1-one is an organic compound with the molecular formula C12H16O2S It is characterized by the presence of a hydroxy group, a propylthio group, and a phenyl ring attached to an ethanone moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Hydroxy-3-((propylthio)methyl)phenyl)ethan-1-one typically involves the reaction of 4-hydroxyacetophenone with propylthiomethyl chloride under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxy group of 4-hydroxyacetophenone attacks the propylthiomethyl chloride, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced catalysts, controlled temperature, and pressure conditions to facilitate the reaction.

Analyse Chemischer Reaktionen

Types of Reactions

1-(4-Hydroxy-3-((propylthio)methyl)phenyl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The ethanone moiety can be reduced to form an alcohol.

    Substitution: The propylthio group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products

    Oxidation: Formation of 1-(4-oxo-3-((propylthio)methyl)phenyl)ethan-1-one.

    Reduction: Formation of 1-(4-hydroxy-3-((propylthio)methyl)phenyl)ethanol.

    Substitution: Formation of derivatives with different functional groups replacing the propylthio group.

Wissenschaftliche Forschungsanwendungen

1-(4-Hydroxy-3-((propylthio)methyl)phenyl)ethan-1-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1-(4-Hydroxy-3-((propylthio)methyl)phenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the propylthio group can interact with hydrophobic regions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-(4-Hydroxy-3-methoxyphenyl)ethan-1-one: Similar structure but with a methoxy group instead of a propylthio group.

    1-(4-Hydroxyphenyl)ethan-1-one: Lacks the propylthio group, making it less hydrophobic.

    2-Bromo-1-(4-hydroxy-3-(hydroxymethyl)phenyl)ethan-1-one: Contains a bromo group, which can significantly alter its reactivity and properties.

Uniqueness

1-(4-Hydroxy-3-((propylthio)methyl)phenyl)ethan-1-one is unique due to the presence of the propylthio group, which imparts distinct chemical and physical properties. This group enhances its hydrophobicity and can influence its interactions with biological molecules, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C12H16O2S

Molekulargewicht

224.32 g/mol

IUPAC-Name

1-[4-hydroxy-3-(propylsulfanylmethyl)phenyl]ethanone

InChI

InChI=1S/C12H16O2S/c1-3-6-15-8-11-7-10(9(2)13)4-5-12(11)14/h4-5,7,14H,3,6,8H2,1-2H3

InChI-Schlüssel

OSIQTJQPOKOOPC-UHFFFAOYSA-N

Kanonische SMILES

CCCSCC1=C(C=CC(=C1)C(=O)C)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.